molecular formula C10H8O3 B1605563 3-(4-Methoxyphenyl)propiolic acid CAS No. 2227-57-8

3-(4-Methoxyphenyl)propiolic acid

Cat. No.: B1605563
CAS No.: 2227-57-8
M. Wt: 176.17 g/mol
InChI Key: AYEMXGNOKZRIOC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propiolic acid (3-MPA) is a naturally occurring compound found in various plants and fungi, including the fungus Penicillium species. It has been studied extensively for its potential medicinal properties, and is currently being investigated for its potential therapeutic use in the treatment of various diseases. 3-MPA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been shown to exhibit anti-inflammatory, anti-oxidant, and antiproliferative effects in various cell culture and animal models. Additionally, 3-MPA has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and autoimmune diseases.

Scientific Research Applications

Scientific Research Applications of 3-(4-Methoxyphenyl)propiolic Acid

Cancer Chemoprevention

3-(4'-Geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a compound related to this compound, has been identified as a potential chemopreventive agent against cancers such as colon and tongue cancers. Studies have shown its effectiveness in dietary feeding for cancer chemoprevention in rats (Curini et al., 2006).

Corrosion Inhibition

The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has shown significant inhibition of acidic corrosion in mild steel, with an efficiency of up to 98% at certain concentrations. This illustrates its potential as a corrosion inhibitor in industrial applications (Bentiss et al., 2009).

Oral Pathogen Inhibition

3-(4'-Geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its derivatives have been effective in inhibiting biofilm formation by oral pathogens like Porphyromonas gingivalis and Streptococcus mutans. This suggests potential applications in preventing or treating oral infections (Bodet et al., 2008).

Metabolic Benefits

A study on 4-Hydroxy-3-methoxycinnamic acid (HMCA), which is related to this compound, demonstrated its effectiveness against high-fat diet-induced obesity in mice. The study highlighted the metabolic benefits of HMCA, including improvement in insulin sensitivity and hepatic steatosis (Ohue‐Kitano et al., 2019).

Chemical Synthesis

Various studies have focused on the synthesis of compounds related to this compound, demonstrating its utility as an intermediate in pharmaceutical and chemical industries. For instance, the synthesis of 4-(P Methoxyphenyl)-7-Methoxy-1-Hydroxy-3-Naphthalenecarboxylic acid as a new pharmaceutical intermediate illustrates its relevance in drug development (Yu Ma, 2000).

Properties

IUPAC Name

3-(4-methoxyphenyl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEMXGNOKZRIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289546
Record name 3-(4-Methoxyphenyl)propiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227-57-8
Record name 2227-57-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61877
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Methoxyphenyl)propiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxyphenyl)prop-2-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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